6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol . This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions on the naphthalene ring, and an amine group at the 1 position. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of a naphthalene derivative followed by amination. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various fluorinated naphthalene derivatives, naphthoquinones, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-amine
Uniqueness
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of two fluorine atoms at specific positions on the naphthalene ring. This dual fluorination significantly impacts its chemical reactivity, biological activity, and physical properties compared to its mono-fluorinated or non-fluorinated counterparts .
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2 |
InChI Key |
GTZDIEIDYINPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2F)F)N |
Origin of Product |
United States |
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